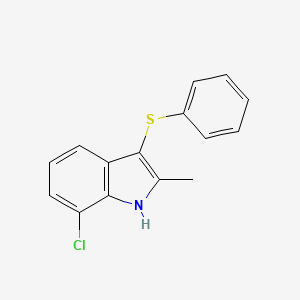
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group at the 7th position, a methyl group at the 2nd position, and a phenylsulfanyl group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with 2-methyl-3-(phenylsulfanyl)acetaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
7-Chloro-2-methylindole: Lacks the phenylsulfanyl group, which may result in different biological activities.
2-Methyl-3-(phenylsulfanyl)-1H-indole: Lacks the chloro group, which may affect its chemical reactivity and biological properties.
7-Chloro-3-(phenylsulfanyl)-1H-indole: Lacks the methyl group, which may influence its overall stability and activity.
Uniqueness
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is unique due to the presence of all three functional groups (chloro, methyl, and phenylsulfanyl) on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
628736-28-7 |
|---|---|
分子式 |
C15H12ClNS |
分子量 |
273.8 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3 |
InChI 键 |
APQNVMNKNVWMBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


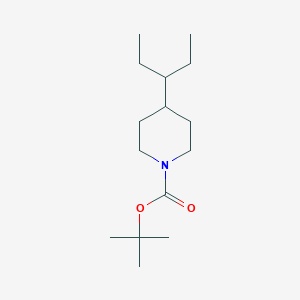
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
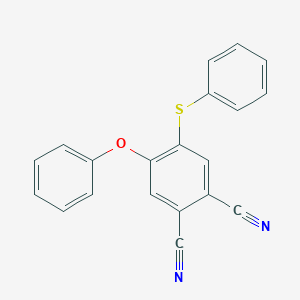
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
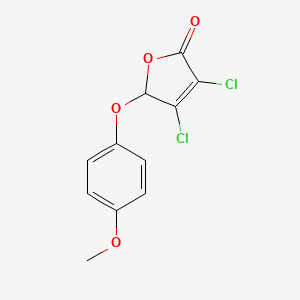
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
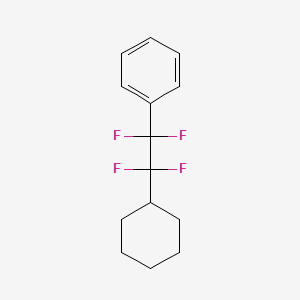
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
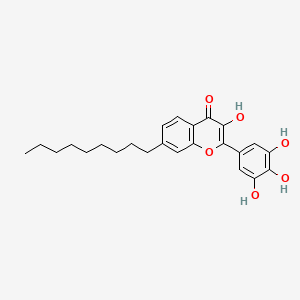
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
